

The Function of GSPT1/2 Degradation by SJ6986: An In-depth Technical Guide

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Compound of Interest

Compound Name: SJ6986

Cat. No.: B8191667

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Abstract

SJ6986 is a novel, orally bioavailable small-molecule molecular glue that induces the degradation of the translation termination factors GSPT1 (G1 to S phase transition 1) and GSPT2. By redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase, **SJ6986** marks GSPT1/2 for proteasomal degradation, leading to potent cytotoxic effects in various cancer models, particularly acute lymphoblastic leukemia (ALL). This technical guide provides a comprehensive overview of the mechanism of action of **SJ6986**, its downstream cellular consequences, and detailed protocols for key experimental validations.

Introduction

Targeted protein degradation has emerged as a promising therapeutic strategy, offering the potential to address previously "undruggable" targets. Molecular glues are small molecules that induce an interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation. **SJ6986**, a thalidomide analog, has been identified as a potent and selective degrader of GSPT1 and GSPT2.[1][2] GSPT1, also known as eukaryotic release factor 3a (eRF3a), plays a critical role in the termination of protein synthesis. [2] Its degradation by **SJ6986** has been shown to induce apoptosis and cell cycle arrest in cancer cells, highlighting its therapeutic potential.[3][4] This document serves as a technical resource for researchers investigating the function and application of **SJ6986**-mediated GSPT1/2 degradation.

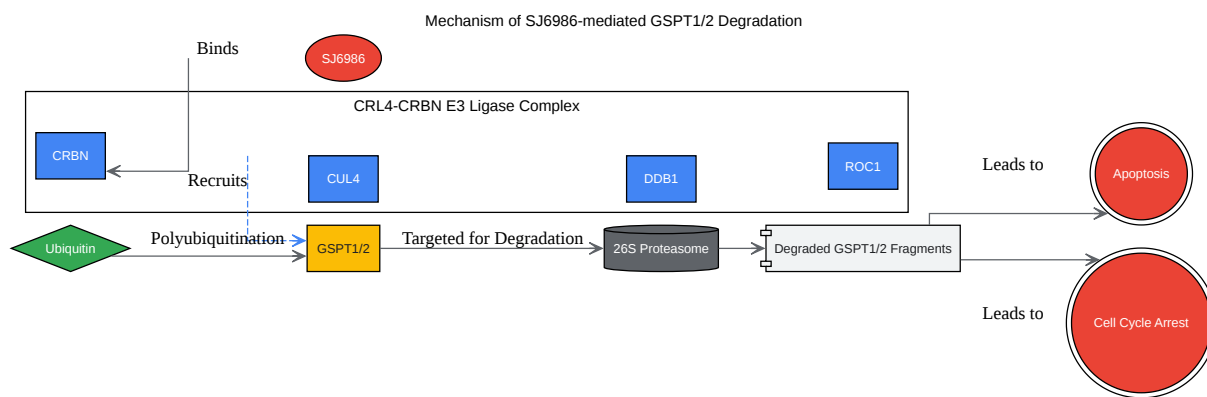
Mechanism of Action of SJ6986

SJ6986 functions as a molecular glue that modulates the activity of the CRL4-CRBN E3 ubiquitin ligase complex. The proposed mechanism involves the following key steps:

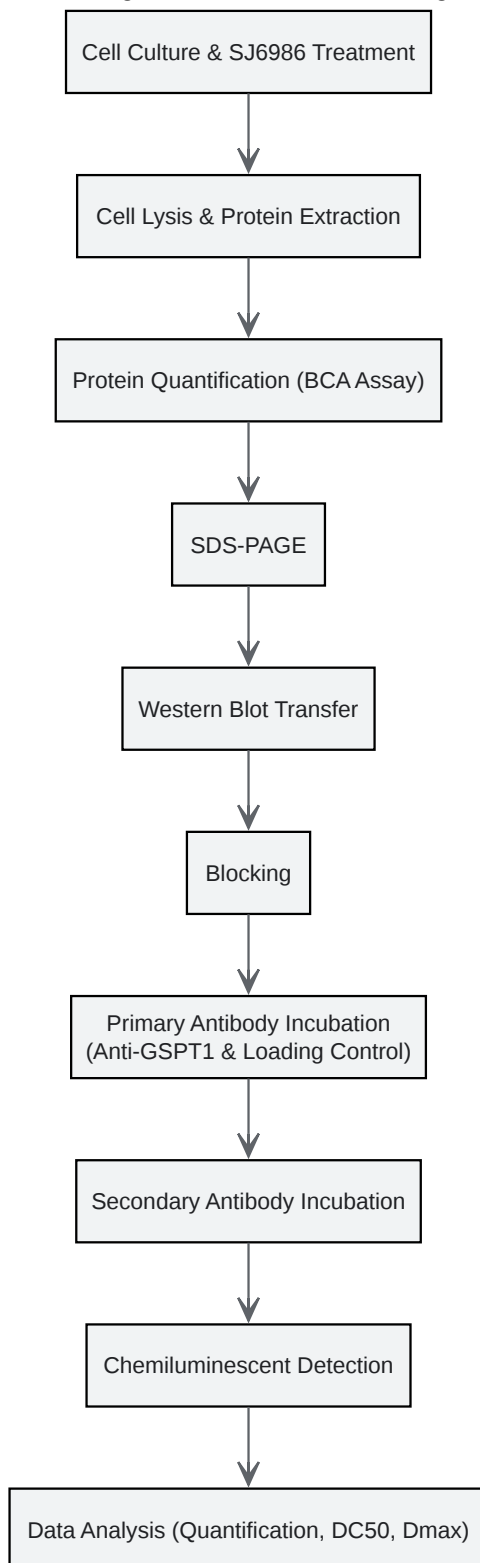
- **Binding to CRBN:** **SJ6986** binds to the substrate receptor Cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[\[1\]](#)[\[5\]](#)
- **Ternary Complex Formation:** The binding of **SJ6986** to CRBN creates a neomorphic surface that facilitates the recruitment of GSPT1/2, forming a ternary complex (**SJ6986**-CRBN-GSPT1/2).[\[6\]](#)
- **Ubiquitination:** Within the ternary complex, GSPT1/2 is brought into close proximity to the E2 ubiquitin-conjugating enzyme, leading to its polyubiquitination.
- **Proteasomal Degradation:** The polyubiquitinated GSPT1/2 is then recognized and degraded by the 26S proteasome.[\[7\]](#)

This CRBN-dependent degradation of GSPT1/2 is highly selective, with minimal off-target effects on other proteins, including the classical immunomodulatory drug (IMiD) neosubstrates like IKZF1 and IKZF3 at early time points.[\[8\]](#)[\[9\]](#)

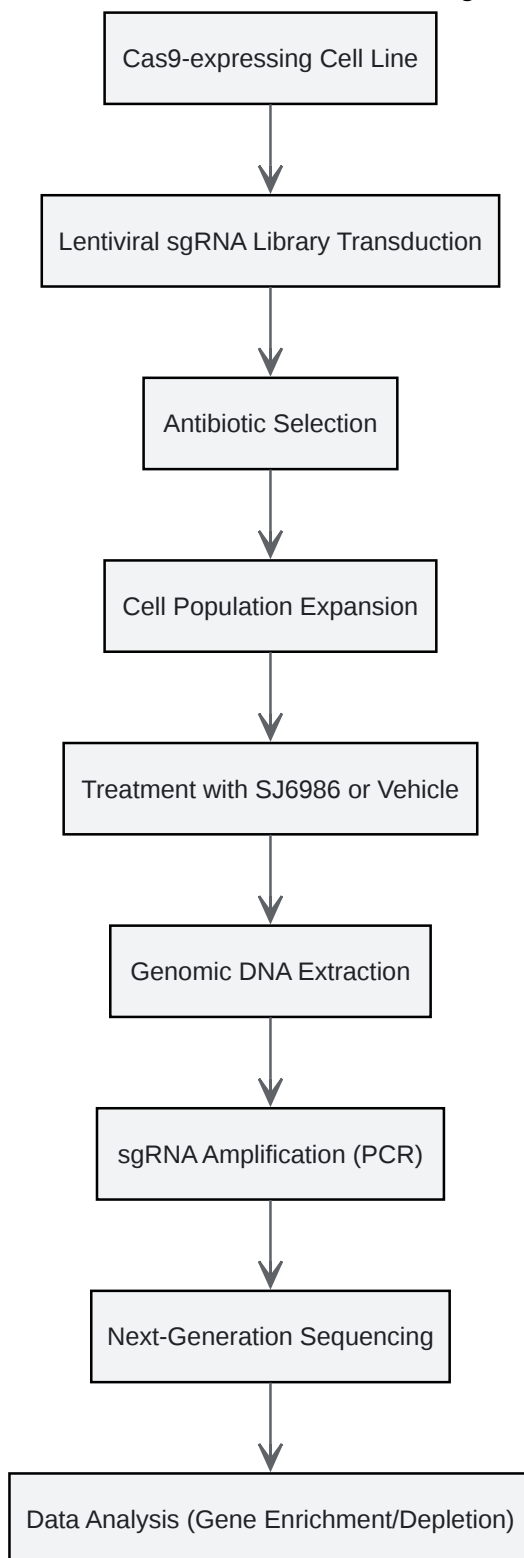
Signaling Pathway Diagram



Immunoblotting Workflow for GSPT1 Degradation



Genome-Wide CRISPR/Cas9 Screening Workflow

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